1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone
Overview
Description
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, also known as 2’,4’-bis(methoxymethoxy)-6’-hydroxyacetophenone, is a chemical compound with the molecular formula C12H16O6 and a molecular weight of 256.25 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance and is soluble in methanol .
Preparation Methods
The synthesis of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone involves several steps. One common synthetic route includes the reaction of 2,4-dimethoxyphenol with methoxymethyl chloride in the presence of a base to form 2,4-bis(methoxymethoxy)phenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxyl and methoxymethoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activities. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone can be compared with similar compounds such as:
2’,4’-bis(methoxymethoxy)-6’-hydroxyacetophenone: Shares similar structural features but may differ in specific functional group modifications.
2’,4’-dimethoxy-6’-hydroxyacetophenone: Lacks the methoxymethoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-8(13)12-10(14)4-9(17-6-15-2)5-11(12)18-7-16-3/h4-5,14H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBAILXEWUGUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OCOC)OCOC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446920 | |
Record name | 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65490-09-7 | |
Record name | 1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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